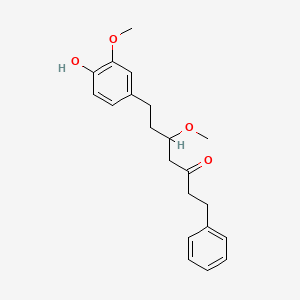

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIISUAVSYEQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415751 | |

| Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83161-95-9 | |

| Record name | 5-Methoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83161-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: From Natural Source to Therapeutic Potential

An In-depth Technical Guide on 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Abstract: This technical guide provides an in-depth exploration of this compound, a diarylheptanoid of significant interest found in nature. This document is structured to serve researchers, scientists, and professionals in drug development by consolidating the current scientific knowledge on this compound. We will delve into its natural origins, particularly within the medicinal plant Alpinia officinarum, and present detailed protocols for its isolation and purification. Furthermore, this guide covers the analytical techniques essential for its structural elucidation and discusses its known biological activities and therapeutic prospects. The objective is to provide a comprehensive resource that not only details established facts but also explains the scientific reasoning behind the methodologies, thereby supporting and inspiring future research and development endeavors.

Introduction: The Convergence of Traditional Medicine and Modern Science

The quest for novel therapeutic agents frequently leads researchers to the vast repository of natural products, many of which have been used for centuries in traditional medicine. Within this realm, the diarylheptanoids represent a fascinating class of secondary metabolites characterized by a C7 chain linking two aromatic rings.[1] These compounds are predominantly found in plants of the Zingiberaceae family, which includes well-known species like ginger (Zingiber officinale) and turmeric (Curcuma longa).[2][3]

One of the most prolific sources of bioactive diarylheptanoids is Lesser Galangal (Alpinia officinarum Hance), a perennial herb indigenous to Southeast Asia.[4] The rhizomes of A. officinarum have a long history of use in both traditional Chinese and Ayurvedic medicine for treating ailments such as stomach aches, colds, and inflammation.[4][5] Modern scientific investigation has substantiated these traditional uses, revealing that the rhizomes are rich in a variety of bioactive compounds, including flavonoids, terpenes, and, most notably, diarylheptanoids.[5][6] It is within this rich phytochemical landscape that we find this compound, a molecule that stands as a testament to the therapeutic potential held within this ancient medicinal plant.[7]

Physicochemical Profile and Structure

Understanding the fundamental physicochemical properties of a compound is the cornerstone of any research or drug development effort. These parameters influence its solubility, stability, and pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₂₀H₂₄O₄ | [8] |

| Molecular Weight | 328.40 g/mol | [8] |

| Compound Class | Diarylheptanoid | [5] |

| Natural Source | Alpinia officinarum Hance (rhizomes) | [7] |

| Appearance | Reported as a solid for related compounds | [9] |

| Related Compound 1 | (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | [8] |

| Related Compound 2 | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | [9] |

Note: Data for the exact title compound is sparse in public databases; properties of closely related analogs from the same natural source are included for context.

The structure, featuring a heptanone core flanked by a phenyl group and a guaiacyl (4-hydroxy-3-methoxyphenyl) group, is characteristic of diarylheptanoids from Alpinia species. The methoxy group at the C-5 position is a key structural feature.

Isolation and Purification from Alpinia officinarum

The effective isolation of this compound from its natural matrix is a multi-step process that leverages the compound's polarity and chemical properties. The causality behind this workflow is to systematically remove interfering substances (like fats, chlorophyll, and highly polar compounds) to enrich the target molecule for final purification.

Experimental Protocol: Bioactivity-Guided Isolation

This protocol is a representative workflow synthesized from common practices for isolating diarylheptanoids from Alpinia rhizomes.[4][10]

Step 1: Raw Material Preparation

-

Obtain fresh or dried rhizomes of Alpinia officinarum.

-

Wash the rhizomes thoroughly to remove soil and debris.

-

Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.

-

Grind the dried rhizomes into a coarse powder (20-40 mesh). This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Macerate or perform Soxhlet extraction on the powdered rhizome material with 95% ethanol or methanol. The choice of alcohol is critical as it effectively solubilizes semi-polar compounds like diarylheptanoids while leaving behind polar polysaccharides.

-

Perform the extraction for 24-48 hours (maceration) or until the solvent runs clear (Soxhlet).

-

Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Step 3: Liquid-Liquid Partitioning (Fractionation)

-

Suspend the crude extract in water to create an aqueous suspension.

-

Sequentially partition the suspension with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Hexane Fraction: Removes non-polar compounds like fats and sterols.

-

Ethyl Acetate Fraction: This fraction is typically enriched with diarylheptanoids and flavonoids due to their intermediate polarity.[4]

-

n-Butanol Fraction: Extracts more polar glycosides.

-

Aqueous Fraction: Contains highly polar compounds like sugars and amino acids.

-

-

Concentrate the ethyl acetate fraction, as it is the most likely to contain the target compound.

Step 4: Chromatographic Purification

-

Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc 9:1 -> 1:1 -> 0:1). The gradient separates compounds based on their affinity for the stationary phase.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.

-

Pool fractions that show a similar TLC profile corresponding to the target compound.

Step 5: Final Purification

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled, enriched fractions using a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water) to achieve high-resolution separation.

-

The purified this compound can be obtained upon evaporation of the HPLC solvent.

Workflow Visualization```dot

Caption: A logical workflow for the bioactivity screening of the target compound.

Conclusion and Future Directions

This compound is a naturally occurring diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant with a rich history in traditional medicine. While comprehensive biological data on this specific molecule is still emerging, the well-documented therapeutic activities of its structural analogs provide a compelling foundation for future investigation.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Systematically screening the compound against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and key metabolic enzymes.

-

Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanisms is crucial for drug development.

-

Synthetic Accessibility: Developing a scalable synthetic route to the compound would enable the production of larger quantities for advanced preclinical studies and the creation of novel analogs with improved potency and pharmacokinetic profiles. [11] This technical guide consolidates the foundational knowledge required for researchers to advance the study of this promising natural product, bridging the gap between traditional wisdom and modern drug discovery.

References

-

A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation. National Institutes of Health (NIH). Available at: [Link]

-

Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

Isolation, Identification, and Bioactivity Evaluation of Novel Flavonoids Alpinia Officinarum. International Journal of Fauna and Biological Studies. Available at: [Link]

-

Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome. National Institutes of Health (NIH). Available at: [Link]

-

List of prospective pharmacologically important bioactive compounds isolated from different species of Alpinia. ResearchGate. Available at: [Link]

-

(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one. PubChem. Available at: [Link]

-

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. PubChem. Available at: [Link]

-

An overview of chemical constituents from Alpinia species in the last six decades. Royal Society of Chemistry. Available at: [Link]

-

5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone: A Pancreatic Lipase Inhibitor Isolated from Alpinia officinarum. ResearchGate. Available at: [Link]

-

(5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptan-3-one. PubChem. Available at: [Link]

-

7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity. ResearchGate. Available at: [Link]

-

NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]B[4]ENZOPYRAN-7-ONE. International Journal of PharmTech Research. Available at: [Link]

-

(5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338). Natural Products Atlas. Available at: [Link]

Sources

- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]

- 2. (5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptan-3-one | C20H24O5 | CID 44575993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 6. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijfmr.com [ijfmr.com]

- 11. Bot Verification [rasayanjournal.co.in]

Whitepaper: Isolation and Purification of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one from Alpinia officinarum

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Alpinia officinarum Hance, a perennial herb of the Zingiberaceae family, is a well-established source of diverse bioactive phytochemicals, with diarylheptanoids being a predominant class.[1][2] These compounds have garnered significant scientific interest for their broad pharmacological activities.[3][4] This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of a specific linear diarylheptanoid, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, from the rhizomes of A. officinarum. The protocols herein are designed for reproducibility and scalability, detailing the rationale behind each step from raw material processing to final purification, ensuring high purity for downstream applications in drug discovery and development.

Introduction: The Target Compound and Its Botanical Source

This compound is a linear diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane skeleton.[5][6] Its structure features two distinct aromatic rings connected by a seven-carbon chain, a structural motif common to many bioactive compounds found in the ginger family.[4][7] The source material, Alpinia officinarum (lesser galangal), has been used for centuries in traditional Chinese and Ayurvedic medicine to treat various ailments, including inflammation, pain, and gastrointestinal issues.[2][3] Modern phytochemical investigations have confirmed that the rhizome is particularly rich in diarylheptanoids and flavonoids, which are responsible for its therapeutic effects.[2][8]

The successful isolation of a single, high-purity compound like this compound is a critical first step in evaluating its specific pharmacological profile, mechanism of action, and potential as a drug lead. This guide provides the necessary experimental framework to achieve this objective.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₄ | [9] |

| Molecular Weight | 342.43 g/mol | [9] |

| Class | Linear Diarylheptanoid | [6] |

| Appearance | Solid (Predicted) | [10] |

| IUPAC Name | This compound | [9] |

Phase 1: Botanical Material Processing and Preparation

The quality of the final isolated compound is fundamentally dependent on the integrity of the starting botanical material.

Protocol 2.1: Raw Material Preparation

-

Sourcing and Authentication: Procure dried rhizomes of Alpinia officinarum from a reputable supplier. Botanical authentication is paramount to ensure species accuracy and prevent contamination from related but chemically distinct plants.

-

Washing and Drying: Thoroughly wash the rhizomes to remove soil and foreign debris. Even if sourced pre-dried, a final drying step in a hot air oven at 40-50°C until a constant weight is achieved is recommended.[1]

-

Causality: This low-temperature drying minimizes the thermal degradation of labile phytochemicals while removing residual moisture that could hinder extraction efficiency and promote microbial growth.

-

-

Grinding: Mechanically grind the dried rhizomes into a coarse powder (approx. 20-40 mesh).

-

Causality: Grinding significantly increases the surface area of the plant material, facilitating greater penetration of the solvent during the extraction phase, thereby maximizing the yield of the target compounds.

-

Phase 2: Extraction - Liberating Diarylheptanoids from the Matrix

The selection of an appropriate solvent and method is critical for selectively extracting diarylheptanoids. Organic solvents like ethanol or methanol are highly effective due to their polarity, which is well-suited for solubilizing the semi-polar diarylheptanoid class of compounds.[1][11]

Protocol 3.1: Maceration Extraction

-

Soaking: Submerge the powdered rhizome (1 kg) in 95% ethanol (5 L) in a sealed container.[1]

-

Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

-

Causality: Agitation ensures a consistent concentration gradient between the solvent and the plant material, promoting the diffusion of phytochemicals out of the plant cells.

-

-

Filtration: Filter the extract through multiple layers of cheesecloth followed by Whatman No. 1 filter paper to remove particulate matter.[1]

-

Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 50°C to prevent compound degradation.[1] The result is a dark, viscous crude ethanol extract.

Phase 3: Liquid-Liquid Fractionation - A Polarity-Based Triage

The crude extract is a complex mixture. Liquid-liquid partitioning is an essential step to simplify this mixture by separating compounds into broad polarity-based fractions. Diarylheptanoids are typically enriched in medium-polarity solvents like ethyl acetate and dichloromethane/chloroform.[1][3]

Protocol 4.1: Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water to create an aqueous suspension.

-

Hexane Partition: Transfer the suspension to a large separatory funnel and partition against n-hexane (3 x 1 L). Collect the n-hexane layer.

-

Causality: This step removes highly non-polar compounds such as fats, waxes, and some essential oils.

-

-

Dichloromethane Partition: Sequentially partition the remaining aqueous layer with dichloromethane (CH₂Cl₂) (3 x 1 L). Collect the CH₂Cl₂ layer.[5]

-

Causality: Diarylheptanoids and other compounds of intermediate polarity will migrate into the dichloromethane phase.

-

-

Ethyl Acetate Partition: Further partition the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). Collect the EtOAc layer.[1][5]

-

Causality: This step captures remaining diarylheptanoids and other moderately polar compounds like flavonoids.

-

-

Concentration: Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc) separately using a rotary evaporator to yield dried fractions. The CH₂Cl₂ and EtOAc fractions are the primary targets for further purification.

Caption: Workflow for Extraction and Liquid-Liquid Fractionation.

Phase 4: Chromatographic Purification - The Path to Purity

Achieving >95% purity requires a multi-step chromatographic approach, typically beginning with low-pressure column chromatography followed by high-resolution preparative HPLC.

Protocol 5.1: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with silica gel (70-230 mesh) as the stationary phase, packed as a slurry in n-hexane.

-

Sample Loading: Adsorb the combined, dried CH₂Cl₂ and EtOAc fractions onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% n-hexane and gradually introduce ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:EtOAc, and so on).

-

Causality: This gradient elution allows compounds to separate based on their affinity for the polar silica gel. Non-polar compounds elute first, followed by compounds of increasing polarity.

-

-

Fraction Collection: Collect eluent in fractions (e.g., 20-50 mL tubes).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound by comparing with a reference standard if available, or by analyzing characteristic spots. Pool the fractions that are rich in the target compound.

Protocol 5.2: Semi-Preparative Reversed-Phase HPLC

The pooled fractions from column chromatography are further purified to isolate the target compound from closely related structural analogs.

-

System Setup: Use a semi-preparative HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically consisting of methanol and water or acetonitrile and water. The exact ratio must be optimized based on analytical HPLC runs to achieve the best separation.

-

Injection and Elution: Dissolve the semi-purified fraction in a minimal amount of the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

-

Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the retention time of this compound.

-

Causality: Reversed-phase HPLC separates compounds based on hydrophobicity. The non-polar C18 stationary phase retains hydrophobic compounds longer, allowing for high-resolution separation from other diarylheptanoids with minor structural differences.

-

-

Final Step: Evaporate the solvent from the collected fraction to yield the pure compound. Verify its purity and confirm its structure using analytical techniques such as LC-MS and NMR.[5][12]

Caption: Multi-step Chromatographic Purification Strategy.

Conclusion

This guide outlines a robust and logical workflow for the isolation of this compound from Alpinia officinarum. By following this multi-phase approach—encompassing careful material preparation, optimized extraction, systematic fractionation, and high-resolution chromatographic purification—researchers can reliably obtain this bioactive diarylheptanoid in high purity. Each step is supported by scientific principles to ensure not just the execution of a protocol, but an understanding of the underlying separation science, which is crucial for troubleshooting and adaptation in a drug development setting.

References

- BenchChem. (2025). Application Notes and Protocols for the Isolation of Diarylheptanoids from Alpinia galanga.

-

Abubakar, I. B., et al. (2017). A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation. Pharmacognosy Reviews, 11(21), 43–56. Available from: [Link]

-

Frontiers in Pharmacology. (2024). Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology. Available from: [Link]

-

Wrońska, O., et al. (2023). Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome. MDPI. Available from: [Link]

-

Dlamini, Z. M., et al. (2025). Secondary Metabolites from the Rhizomes of Alpinia officinarum. ResearchGate. Available from: [Link]

-

ACS Omega. (2024). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. Available from: [Link]

-

An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC. Available from: [Link]

-

PubChem. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. Available from: [Link]

-

Le, T. H., et al. (2023). Chemical constituents obtained from rhizomes of Alpinia blepharocalyx K. Schum. and their anti-inflammatory properties. Vietnam Journal of Science and Technology. Available from: [Link]

-

Semwal, D. K., et al. (2021). Diarylheptanoids as nutraceutical: A review. PMC. Available from: [Link]

-

ResearchGate. (2024). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. Available from: [Link]

-

PubChem. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one. Available from: [Link]

-

Samart, N. (2006). Isolation and identification of galangin and other compounds from Alpinia galanga Linnaeus Willd and Alpinia officinarum Hance. Suranaree University of Technology. Available from: [Link]

-

ResearchGate. (2025). New diarylheptanoids from the rhizome of Alpinia officinarum Hance. Available from: [Link]

-

NP-Classifier. (2022). Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338). Available from: [Link]

-

Tang, G. H., et al. (2017). An overview of chemical constituents from Alpinia species in the last six decades. RSC Advances. Available from: [Link]

-

Shin, J. E., et al. (2004). 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone: A Pancreatic Lipase Inhibitor Isolated from Alpinia officinarum. ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]

- 7. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS 83161-95-9): A Diarylheptanoid from Alpinia officinarum

This technical guide provides a comprehensive overview of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a natural product belonging to the diarylheptanoid class. Given the limited specific research on this compound, this guide will also draw upon the extensive knowledge of structurally similar diarylheptanoids isolated from the same source, Alpinia officinarum (lesser galangal), to provide a holistic understanding of its potential properties and applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain.[1] This compound has been isolated from the rhizomes of Alpinia officinarum, a plant in the ginger family (Zingiberaceae) with a long history of use in traditional medicine.[2][3] Diarylheptanoids from this plant are known for a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 83161-95-9 | MedchemExpress |

| Molecular Formula | C₂₁H₂₆O₄ | PubChem |

| Molecular Weight | 342.4 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Natural Source | Alpinia officinarum Hance | [2][3] |

| Appearance | Solid (inferred from related compounds) | [6] |

Synthesis and Isolation Strategies

Conceptual Synthetic Workflow

A plausible synthetic approach for diarylheptanoids often involves the coupling of two substituted aromatic precursors via a seven-carbon chain. For instance, a common strategy for similar compounds involves starting with commercially available precursors like eugenol.[6]

Caption: Conceptual synthetic workflow for diarylheptanoids.

Isolation from Natural Sources

The primary method for obtaining this compound is through isolation from the rhizomes of Alpinia officinarum.[2][3]

Protocol for Isolation of Diarylheptanoids:

-

Extraction: Dried and powdered rhizomes of Alpinia officinarum are typically extracted with a solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity. Diarylheptanoids are often found in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or using high-speed counter-current chromatography (HSCCC) to isolate individual compounds.[4]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]

Biological Activity and Therapeutic Potential (Inferred from Related Diarylheptanoids)

While specific biological data for this compound is scarce, the broader class of diarylheptanoids from Alpinia officinarum exhibits a range of promising pharmacological activities.

Anti-Inflammatory Activity

Many diarylheptanoids from Alpinia officinarum have demonstrated potent anti-inflammatory properties. For example, the related compound 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP) has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

The mechanism of this anti-inflammatory action often involves the inhibition of key signaling pathways.

Caption: Anti-inflammatory mechanism of related diarylheptanoids.[7]

Anticancer Properties

Several diarylheptanoids from Alpinia officinarum have shown cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma.[4][6] For instance, one study demonstrated that a related diarylheptanoid induced apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells.[6] Other studies have shown that these compounds can inhibit the proliferation of neuroblastoma SHSY5Y cells.[4]

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of diarylheptanoids from Alpinia officinarum. Some of these compounds have been found to protect neurons from oxygen-glucose deprivation and reoxygenation (OGD/R) induced damage, a model for ischemic stroke.[8] The proposed mechanism for this neuroprotection involves the activation of the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8]

Antiviral Activity

A structurally similar compound, (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one, has been reported to exhibit antiviral activity against the influenza virus.[2] This suggests that the diarylheptanoid scaffold could be a promising starting point for the development of new antiviral agents.

Analytical Methodologies

The characterization and quantification of this compound and related compounds rely on modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) or electrochemical detector is a powerful tool for the separation and quantification of diarylheptanoids in plant extracts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (HRMS), is invaluable for the identification and structural elucidation of these compounds, even at low concentrations.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the definitive structural determination of isolated diarylheptanoids.

Future Directions and Conclusion

This compound is a member of the promising class of diarylheptanoids from Alpinia officinarum. While specific research on this particular compound is limited, the extensive data on its structural analogues strongly suggest its potential as a bioactive molecule with anti-inflammatory, anticancer, and neuroprotective properties.

Future research should focus on:

-

Total Synthesis: Developing a robust and efficient total synthesis of this compound to enable further biological evaluation.

-

In-depth Biological Screening: Performing comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of the pure compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features responsible for its biological activity.

References

- An, N., Zou, Z., Tian, Z., et al. (2008). Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity. Fitoterapia, 79(1), 27-31.

- Gamre, S., Tyagi, M., Chatterjee, S., & Chattopadhyay, S. (2021). Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells.

- Kiuchi, F., Shibuya, M., & Sankawa, U. (1982). Diarylheptanoids from the Rhizome of Alpinia officinarum HANCE. Chemical & Pharmaceutical Bulletin, 30(6), 2279-2282.

- Liu, Z., Sang, S., Hartman, T. G., et al. (2005). Determination of diarylheptanoids from Alpinia officinarum (lesser galangal) by HPLC with photodiode array and electrochemical detection. Phytochemical Analysis, 16(4), 252-259.

- Ma, X. N., Xie, C. L., Miao, Z., et al. (2017). An overview of chemical constituents from Alpinia species in the last six decades. RSC Advances, 7(23), 14114-14144.

- Niwa, T., Yokoyama, S., Mochizuki, M., et al. (2021). Production of Optically Active Hexahydrocurcumin by Human Intestinal Bacterium in Vitro. Biological and Pharmaceutical Bulletin, 44(1), 136-139.

- Wu, S. H., Zhao, Y. X., Zhou, J., et al. (2021). A New Diarylheptanoid Bearing the Flavonol Moiety from Alpinia officinarum and its Xanthine Oxidase Inhibitory Activity.

- Yasukawa, K., Sun, Y., Kitanaka, S., et al. (2008). Inhibitory effect of the rhizomes of Alpinia officinarum on TPA-induced inflammation and tumor promotion in two-stage carcinogenesis in mouse skin.

- Ye, Q., Tan, X., Zhu, L., et al. (2013). Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography.

- Zhao, L., Qu, W., Fu, J. Q., et al. (2010). A New Diarylheptanoid from the Rhizomes of Alpinia officinarum.

-

(5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338). NP-Card. Retrieved from [Link]

- Wang, X. B., Yang, C. S., Luo, J. G., et al. (2021). Neuraminidase inhibitory diarylheptanoids from Alpinia officinarum: In vitro and molecular docking studies. Bioorganic Chemistry, 107, 104526.

-

PHMH, a diarylheptanoid from Alpinia officinarum attenuates VEGF-induced angiogenesis via inhibition of the VEGFR-2 signaling pathway. Food & Function. Retrieved from [Link]

-

(5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one. PubChem. Retrieved from [Link]

-

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. PubChem. Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 6. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Preamble: Charting the Bioactive Potential of a Novel Diarylheptanoid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective biological activities of the natural product, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This diarylheptanoid, isolated from Alpinia officinarum, belongs to a class of compounds that includes the well-studied and pharmacologically significant gingerols, shogaols, and paradols from ginger (Zingiber officinale)[1][2]. While direct research on this specific molecule is nascent, its structural architecture strongly suggests a rich pharmacological potential, mirroring its chemical relatives.

This guide is structured to first establish the chemical context of this compound by drawing parallels with its extensively studied analogues. We will then delve into a detailed, actionable framework for the systematic evaluation of its biological activities, from initial cell-free assays to complex cell-based signaling studies and preliminary in vivo models. The experimental designs herein are presented not as mere protocols, but as self-validating systems intended to generate robust, publication-quality data.

Part 1: Structural Analogy as a Predictive Foundation for Biological Activity

This compound is a diarylheptanoid, characterized by two aromatic rings linked by a seven-carbon chain. This structural motif is the hallmark of a class of bioactive compounds found in the Zingiberaceae family of plants[2]. Its closest chemical cousins,[3]-gingerol,[3]-shogaol, and[3]-paradol, are pungent principles of ginger and have been the subject of extensive research, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects[1][4][5][6].

The shared pharmacophore—specifically the 4-hydroxy-3-methoxyphenyl group (a guaiacol moiety)—is crucial for the radical scavenging and antioxidant properties observed in these compounds. The heptan-3-one backbone, with its varying degrees of oxidation and saturation, dictates the potency and specific molecular targets of each analogue. For instance, the α,β-unsaturated ketone in[3]-shogaol is thought to contribute to its enhanced anti-inflammatory and anticancer potency compared to[3]-gingerol[5][7][8]. Given these established structure-activity relationships, it is a logical and scientifically sound hypothesis that this compound will exhibit a similar, though unique, profile of biological activities. One of its stereoisomers, (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one, has already been noted for its antiviral activity against the influenza virus[9].

Part 2: A Proposed Research Cascade for Elucidating Biological Activity

The following sections outline a multi-tiered experimental approach to systematically characterize the biological activities of this compound.

Foundational Activities: Antioxidant and Anti-inflammatory Potential

A logical starting point is to investigate the foundational antioxidant and anti-inflammatory properties characteristic of this compound class.

The guaiacol moiety suggests inherent radical scavenging activity. This can be quantified using a panel of standard assays to provide a comprehensive antioxidant profile.

Experimental Protocol: Antioxidant Assay Panel

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add serial dilutions of the compound to a methanolic solution of DPPH.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add serial dilutions of the test compound to the ABTS radical solution.

-

Measure the absorbance at 734 nm after 6 minutes. Trolox serves as the standard.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

-

The anti-inflammatory effects of ginger-related compounds are often mediated through the inhibition of key inflammatory pathways.[6] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is the gold standard for initial screening.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Dexamethasone can be used as a positive control.

-

-

Nitric Oxide (NO) Production Measurement (Griess Assay):

-

Collect the cell culture supernatant after the 24-hour stimulation.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Quantification (ELISA):

-

Use the collected cell culture supernatants to quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

-

-

Cell Viability Assay (MTT or PrestoBlue):

-

Concurrently, perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Mechanistic Deep Dive: Signaling Pathway Interrogation

Should the initial screening reveal significant anti-inflammatory activity, the next logical step is to dissect the underlying molecular mechanisms. The NF-κB and MAPK signaling pathways are primary targets for gingerols and shogaols and thus are high-priority candidates for investigation.[6]

Workflow for Signaling Pathway Analysis

Caption: Proposed mechanism for enhanced glucose uptake via AMPK activation.

Part 3: Data Presentation and Synthesis

All quantitative data generated from the proposed experiments should be meticulously organized for clear interpretation and comparison.

Table 1: Summary of In Vitro Bioactivity Data (Hypothetical)

| Assay | Metric | Test Compound | Positive Control |

| DPPH Scavenging | IC50 (µM) | Experimental Value | Ascorbic Acid: Value |

| ABTS Scavenging | TEAC | Experimental Value | Trolox: 1.0 |

| NO Inhibition (RAW 264.7) | IC50 (µM) | Experimental Value | Dexamethasone: Value |

| TNF-α Inhibition (RAW 264.7) | IC50 (µM) | Experimental Value | Dexamethasone: Value |

| IL-6 Inhibition (RAW 264.7) | IC50 (µM) | Experimental Value | Dexamethasone: Value |

| Cytotoxicity (RAW 264.7) | CC50 (µM) | > Highest Tested Conc. | Doxorubicin: Value |

| Glucose Uptake (3T3-L1) | EC50 (µM) | Experimental Value | Metformin: Value |

Conclusion: From Hypothesis to High-Impact Discovery

This technical guide provides a scientifically-grounded, logical, and comprehensive roadmap for the elucidation of the biological activity of this compound. By leveraging the extensive knowledge base of its structural analogues from ginger, we have outlined a research cascade that progresses from foundational screening to mechanistic investigation. The proposed experimental protocols are robust and designed to yield high-quality, interpretable data. The successful execution of this research plan holds the potential to uncover a novel bioactive agent with therapeutic promise in inflammatory, metabolic, or oncologic diseases, thereby transforming a lesser-known natural product into a lead compound for drug discovery.

References

- Insights into biological activities profile of gingerols and shogaols for potential pharmacological applic

- Biological properties of 6-gingerol: a brief review. PubMed.

- Biological Properties of 6-Gingerol: A Brief Review.

- Occurrence, biological activity and metabolism of 6-shogaol. Research With Rutgers.

- Unveiling the Therapeutic Potential of Gingerols: A Comprehensive Review of Their Multifaceted Biological Activities in Zingiber. ijrpr.

- Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities. PubMed Central.

- Occurrence, biological activity and metabolism of 6-shogaol. RSC Publishing.

- Bioactive compounds and biological activity of ginger. SciSpace.

- Gingerol. Wikipedia.

- Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells. Frontiers.

- 6-Paradol, a Vital Compound of Medicinal Significance: A Concise Report. ijrrjournal.com.

- This compound. MedchemExpress.com.

- 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-F

- (PDF) 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice.

- (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one. PubChem.

Sources

- 1. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]

- 9. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

"7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one" mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for this compound, a natural product isolated from Alpinia officinarum[1]. Due to the limited direct research on this specific compound, this document leverages extensive data from its close structural analog, 6-Paradol (also known as[2]-Gingerone), to formulate a well-grounded, hypothesized mechanism of action.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for future investigation. We will delve into the established anti-inflammatory, anti-cancer, neuroprotective, and metabolic activities of 6-Paradol and propose a detailed experimental framework to validate these potential effects for this compound.

Introduction: Unveiling a Potential Therapeutic Agent

This compound is a diarylheptanoid, a class of natural products known for their diverse pharmacological properties.[4] While its isolation from Alpinia officinarum has been documented, a thorough investigation into its biological activities and mechanism of action is currently lacking in the scientific literature.[1][4]

However, its chemical structure bears a striking resemblance to 6-Paradol, a well-researched bioactive compound found in ginger (Zingiber officinale) and grains of paradise (Aframomum melegueta).[5][6] The primary structural difference is the presence of a methoxy group at the 5th position of the heptan-3-one backbone in the topic compound. This structural similarity provides a strong rationale for hypothesizing that this compound may share a similar pharmacological profile with 6-Paradol.

This guide, therefore, will first elucidate the known mechanisms of action of 6-Paradol, drawing from a wealth of preclinical studies. Subsequently, it will present a comprehensive suite of experimental protocols designed to systematically investigate whether this compound recapitulates these effects.

Hypothesized Mechanism of Action: Insights from 6-Paradol

Based on the extensive research on 6-Paradol, we hypothesize that this compound possesses multi-faceted therapeutic potential, primarily centered around anti-inflammatory, anti-cancer, neuroprotective, and metabolic-modulating activities.

Anti-inflammatory and Antioxidant Effects

A significant body of evidence points to 6-Paradol's potent anti-inflammatory and antioxidant properties.[5][7] The hypothesized mechanism involves the modulation of key inflammatory pathways:

-

Inhibition of Cyclooxygenase-2 (COX-2): 6-Paradol has been identified as an effective inhibitor of the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[3][8] This inhibition is a cornerstone of the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Suppression of Pro-inflammatory Cytokines: Studies have demonstrated that 6-Paradol can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][9]

-

Modulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. 6-Paradol has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[6]

-

Antioxidant Activity: 6-Paradol acts as a powerful antioxidant, neutralizing harmful reactive oxygen species (ROS) and protecting cells from oxidative damage, a key contributor to chronic inflammation and various diseases.[7][10] This is likely mediated through the activation of the Nrf2/ARE signaling pathway.[11]

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway.

Anti-Cancer Activity

6-Paradol has demonstrated promising anti-cancer potential in various preclinical models.[5][10] The proposed mechanisms include:

-

Induction of Apoptosis: 6-Paradol can induce programmed cell death (apoptosis) in cancer cells.[8] This is often mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][8] Studies have also shown its ability to modulate the expression of apoptosis-related genes like p53 and bcl-2.[12]

-

Inhibition of Cancer Cell Proliferation and Metastasis: Research suggests that 6-Paradol can suppress the growth and spread of cancer cells.[5][10] This may involve the inhibition of key proteins that regulate cell division and invasion.[10]

-

Chemopreventive Effects: 6-Paradol has shown potential in preventing the development of cancer in animal models of carcinogenesis.[8][12]

Neuroprotective Effects

The neuroprotective properties of 6-Paradol are primarily attributed to its anti-inflammatory and antioxidant actions within the central nervous system.[2][9]

-

Attenuation of Neuroinflammation: 6-Paradol can reduce neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain.[9][13] In activated microglia, it has been shown to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines.[13]

-

Protection in Cerebral Ischemia: In animal models of stroke, administration of 6-Paradol has been shown to significantly reduce brain damage, improve neurological deficits, and enhance neuronal survival.[9][13][14]

-

Potential in Neurodegenerative Diseases: By mitigating neuroinflammation and oxidative stress, key pathological features of many neurodegenerative diseases, 6-Paradol and its analogs are being investigated for their therapeutic potential in conditions like multiple sclerosis and Alzheimer's disease.[2][11]

Metabolic Modulation

Recent studies have highlighted the potential of 6-Paradol in modulating glucose and lipid metabolism.[15][16]

-

Enhanced Glucose Utilization: 6-Paradol has been shown to promote glucose uptake in both adipocytes (fat cells) and myotubes (muscle cells), an effect that appears to be independent of insulin.[16]

-

Activation of AMPK: The mechanism for enhanced glucose utilization is thought to involve the phosphorylation and activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[16][17]

-

Anti-hyperglycemic Effects In Vivo: In animal models of diet-induced obesity, 6-Paradol has been demonstrated to reduce blood glucose levels, cholesterol, and body weight.[15][16]

Proposed Experimental Validation

To ascertain whether this compound exhibits the biological activities of 6-Paradol, a systematic and rigorous experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Anti-inflammatory and Antioxidant Assays

Objective: To determine the anti-inflammatory and antioxidant potential of this compound.

Experimental Workflow:

Figure 2: Workflow for In Vitro Anti-inflammatory Assays.

Detailed Protocols:

-

COX-2 Inhibition Assay:

-

Utilize a commercially available COX-2 inhibitor screening kit.

-

Incubate recombinant human COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using the provided protocol (typically an ELISA-based detection).

-

Calculate the IC50 value of the compound.

-

-

Cytokine Production Assay:

-

Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-incubate the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

NF-κB Activation Assay:

-

Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

Treat the cells with the test compound followed by stimulation with TNF-α or LPS.

-

Measure the reporter gene activity according to the manufacturer's instructions.

-

Alternatively, assess the phosphorylation of NF-κB p65 and IκBα via Western blotting.

-

In Vitro Anti-Cancer Assays

Objective: To evaluate the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines.

Experimental Workflow:

Figure 3: Workflow for In Vitro Anti-Cancer Assays.

Detailed Protocols:

-

Cell Proliferation (MTT) Assay:

-

Seed cancer cells (e.g., oral squamous carcinoma cell line KB, or colon cancer cell line HT-29) in a 96-well plate.[3]

-

After cell attachment, treat with a serial dilution of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solvent.

-

Measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase-3 Activity Assay:

-

Treat cells as described for the apoptosis assay.

-

Lyse the cells and collect the protein extract.

-

Incubate the lysate with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

-

Measure the fluorescence intensity over time using a fluorometer.

-

In Vitro Neuroprotection and Metabolic Assays

Objective: To assess the neuroprotective and metabolic-modulating properties of this compound.

Table 1: Summary of Neuroprotection and Metabolic Assays

| Assay Target | Cell Line | Experimental Protocol | Expected Outcome with Active Compound |

| Neuroinflammation | BV2 Microglia | 1. Pre-treat with compound. 2. Stimulate with LPS. 3. Measure NO production (Griess assay) and pro-inflammatory cytokines (ELISA). | Reduction in NO, TNF-α, and IL-6 levels. |

| Glucose Utilization | 3T3-L1 Adipocytes or C2C12 Myotubes | 1. Differentiate cells. 2. Treat with compound. 3. Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG). | Increased glucose uptake. |

| AMPK Activation | 3T3-L1 Adipocytes or C2C12 Myotubes | 1. Treat cells with compound. 2. Lyse cells and perform Western blot for phosphorylated AMPK (p-AMPK) and total AMPK. | Increased ratio of p-AMPK to total AMPK. |

Data Interpretation and Future Directions

The successful execution of these experiments will provide a robust preliminary profile of the biological activities of this compound. Positive results, such as potent inhibition of COX-2, induction of apoptosis in cancer cells, or stimulation of glucose uptake, would strongly support the initial hypothesis and warrant further investigation.

Future research should focus on:

-

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the direct molecular targets of the compound.

-

In Vivo Efficacy Studies: Progressing to animal models of inflammation (e.g., carrageenan-induced paw edema), cancer (e.g., xenograft models), neurodegeneration, and metabolic disease to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its biological activity and to optimize its potency and selectivity.

Conclusion

While direct experimental data on this compound remains to be established, its structural similarity to 6-Paradol provides a strong foundation for a hypothesized mechanism of action centered on anti-inflammatory, anti-cancer, neuroprotective, and metabolic-modulating effects. This guide offers a comprehensive, evidence-based framework for researchers to systematically investigate this promising natural product, potentially unlocking a new class of therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 6-Paradol: A Natural Ally for Health.

-

MedchemExpress.com. Paradol ([2]-Gingerone) | COX Inhibitor. Available from:

- Gaire, B. P., et al. (2015). Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia. PubMed.

- Gaire, B. P., et al. (2015). Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PLOS One.

- Caring Sunshine. Relationship: Inflammation and 6-Paradol.

- Jo, M. J., et al. (2018). Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis. PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. 6-Paradol: A Natural Compound Combating Inflammation and Oxidative Stress.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Anti-Cancer Potential of 6-Paradol.

- Seba, M. C., et al. (2020). 6-Paradol, a Vital Compound of Medicinal Significance: A Concise Report. International Journal of Research and Review.

- Gaire, B. P., et al. (2015). Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PubMed Central.

-

Mariadoss, A. V., et al. (2015). Protective Effects of[2]-paradol on Histological Lesions and Immunohistochemical Gene Expression in DMBA Induced Hamster Buccal Pouch Carcinogenesis. PubMed. Available from:

- Blog. (2025). The Magic Ingredient in Ginger: How 6-Paradol Can Benefit Your Health?.

- MedchemExpress.com. This compound | Natural.

- Wei, C. K., et al. (2017). 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice. PubMed Central.

- Tominaga, M., et al. (2021). Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol. PubMed Central.

- Li, X., et al. (2023). 8-paradol from ginger exacerbates PINK1/Parkin mediated mitophagy to induce apoptosis in human gastric adenocarcinoma. PubMed.

- SciSpace. (2017). (Open Access) 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice.

- Wei, C. K., et al. (2017). 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice. MDPI.

- PubChem. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one.

- MedchemExpress.com. 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one.

- PubChem. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.

- Fudan University Journal of Medical Sciences. (2008). Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor.

- MedchemExpress.com. 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone.

- Natural Products Atlas. (2022). Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338).

- PubChem. (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | C20H22O3 | CID 5318278.

- On, S., et al. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. PubMed.

- ChemBK. (5S)-7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone.

- MDPI. (2021). 3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]

- 5. nbinno.com [nbinno.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. nbinno.com [nbinno.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. gihichem.com [gihichem.com]

- 12. Protective effects of [6]-paradol on histological lesions and immunohistochemical gene expression in DMBA induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia | PLOS One [journals.plos.org]

- 14. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

Deconstructing a Diarylheptanoid: A Technical Guide to the Structural Elucidation of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a linear diarylheptanoid isolated from plants of the Alpinia genus.[1] Addressed to researchers in natural products chemistry, analytical sciences, and drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synthesizing data from HRMS, ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC, we present a validated, logical pathway to unambiguously confirm the molecular structure, providing insights applicable to the broader class of diarylheptanoids.

Introduction: The Diarylheptanoid Class and the Target Molecule

Diarylheptanoids are a significant class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[2] Found prominently in the Zingiberaceae family, which includes ginger (Zingiber officinale) and galangal (Alpinia officinarum), these compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] Our target molecule, this compound, is a specific member of this class, reported in Alpinia officinarum.[1]

The structural elucidation of a natural product is a cornerstone of phytochemical research. It is a deductive process that pieces together molecular fragments to reveal the complete architecture of the molecule. This guide will simulate this process for our target compound, using representative spectral data derived from published values for close structural analogs to illustrate the workflow.[4][5]

Foundational Analysis: Molecular Formula Determination via Mass Spectrometry

The first critical step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this task.[6] Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), often to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition.[6]

High-Resolution Mass Spectrometry (HRMS)

An isolated sample is subjected to positive ion mode ESI-HRMS analysis. We would expect to observe a protonated molecular ion [M+H]⁺. Based on the known structure, the predicted exact mass allows for a narrow search window to confirm the molecular formula.

| Parameter | Predicted Value |

| Molecular Formula | C₂₀H₂₄O₃ |

| Exact Mass | 312.1725 |

| Observed [M+H]⁺ | 313.1798 |

| Calculated [M+H]⁺ | 313.1804 |

| Mass Accuracy | < 5 ppm |

This high-accuracy measurement provides strong confidence in the molecular formula C₂₀H₂₄O₃, indicating ten degrees of unsaturation.

Tandem Mass Spectrometry (MS/MS) for Initial Fragmentation Insights

Tandem MS (MS/MS) provides initial structural clues by fragmenting the parent ion and analyzing the resulting daughter ions. Diarylheptanoids exhibit characteristic fragmentation patterns.[6] By selecting the [M+H]⁺ ion (m/z 313.18) for collision-induced dissociation (CID), we can predict key cleavages.

-

Benzylic Cleavage: A common fragmentation pathway involves cleavage at the benzylic positions. We anticipate major fragments corresponding to the tropylium ion (m/z 91) from the phenyl end and a substituted benzyl fragment from the vanillyl end.

-

Cleavage adjacent to Carbonyl: Alpha-cleavage next to the ketone group is also highly probable, leading to characteristic acylium ions.

-

Loss of Functional Groups: Neutral losses, such as the loss of methanol (CH₃OH) or water (H₂O), can also be observed.

These predicted fragments provide initial hypotheses about the structural motifs present, which will be rigorously confirmed by NMR.

Definitive Architecture: Structure Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure and stereochemistry of organic molecules.[4] The process is systematic, beginning with simple 1D experiments and progressing to more complex 2D correlations to piece the molecular puzzle together.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Acquisition: Record all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

Standard Experiments: Acquire the following spectra:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Analysis of 1D NMR Spectra: Identifying Key Functional Groups

The 1D ¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons in the molecule.

The following data is a representative prediction based on known diarylheptanoid structures. Actual chemical shifts may vary.

| Position | Predicted ¹³C Shift (δc) | Predicted ¹H Shift (δн), Multiplicity, J (Hz) | DEPT-135 |

| 1 | ~45.5 | ~2.90 (t, J=7.5) | CH₂ |

| 2 | ~29.9 | ~2.75 (t, J=7.5) | CH₂ |

| 3 | ~211.0 | - | C |

| 4 | ~49.8 | ~2.65 (d, J=6.5) | CH₂ |

| 5 | ~78.5 | ~3.70 (m) | CH |

| 6 | ~30.5 | ~1.80 (m) | CH₂ |

| 7 | ~38.0 | ~2.60 (m) | CH₂ |

| 1' | ~141.5 | - | C |

| 2'/6' | ~128.5 | ~7.20 (m) | CH |

| 3'/5' | ~128.4 | ~7.28 (m) | CH |

| 4' | ~126.0 | ~7.18 (m) | CH |

| 1'' | ~133.0 | - | C |

| 2'' | ~111.5 | ~6.80 (d, J=1.8) | CH |

| 3'' | ~146.5 | - | C |

| 4'' | ~144.0 | - | C |

| 5'' | ~114.4 | ~6.84 (d, J=8.0) | CH |

| 6'' | ~121.0 | ~6.70 (dd, J=8.0, 1.8) | CH |

| 5-OCH₃ | ~56.2 | ~3.35 (s) | CH₃ |

| 3''-OCH₃ | ~56.0 | ~3.85 (s) | CH₃ |

Interpretation of 1D Spectra:

-

¹H NMR: The spectrum shows signals in the aromatic region (~δ 6.7-7.3) corresponding to the two phenyl rings. The upfield region contains multiplets for the heptane chain protons. Two distinct singlets around δ 3.35 and 3.85 suggest two methoxy groups.

-

¹³C NMR: The spectrum reveals 20 distinct carbon signals, consistent with the molecular formula. A signal at ~δ 211.0 is characteristic of a ketone carbonyl. Signals in the ~δ 110-160 range correspond to aromatic carbons, while the upfield signals (~δ 29-79) belong to the aliphatic chain and methoxy groups.

-

DEPT-135: This experiment distinguishes carbon types. It would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons (like C-3, C-1', C-1'', C-3'', C-4'') are absent, confirming their assignment.

Assembly via 2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

The following diagram illustrates the logical flow of information from various NMR experiments to determine the final structure.

Caption: Workflow for NMR-based structure elucidation.

A. ¹H-¹H COSY: Establishing Proton Spin Systems

The COSY spectrum reveals proton-proton couplings (typically over 2-3 bonds), allowing the assembly of contiguous proton chains.

-

Spin System 1 (Phenylpropyl): Correlations would be observed between H-1 (~δ 2.90) and H-2 (~δ 2.75). The protons of the monosubstituted phenyl ring (H-2'/6', H-3'/5', H-4') would also show correlations among themselves.

-

Spin System 2 (Vanillylpropyl): A continuous correlation path would be seen from H-7 (~δ 2.60) to H-6 (~δ 1.80) and further to H-5 (~δ 3.70). The aromatic protons H-5'' and H-6'' would also show a coupling.

B. ¹H-¹³C HSQC: Assigning Directly Bonded C-H Pairs